Regioisomeric Differentiation: N1-(4-Nitrophenyl) vs. C3-(4-Nitrophenyl) Substitution Governs Synthetic Pathway Compatibility
1-(4-Nitrophenyl)-1H-pyridin-2-one (CAS 53427-97-7) bears the 4-nitrophenyl group at the N1 position of the pyridin-2-one ring, whereas 3-(4-nitrophenyl)pyridin-2(1H)-one (CAS 660440-56-2) carries it at the C3 position. This regioisomeric distinction is functionally absolute: the N-aryl isomer undergoes copper-catalysed N-arylation during synthesis (from 1H-pyridin-2-one and 1-bromo-4-nitrobenzene) [1] and serves as the defined intermediate in Apixaban manufacturing where subsequent morpholine substitution and nitro reduction occur at the N-aryl ring [2]. The C3-aryl regioisomer cannot enter this validated synthetic pathway. Both compounds share identical molecular formula (C₁₁H₈N₂O₃) and molecular weight (216.19), making them isobaric, but their HPLC retention times and MS/MS fragmentation patterns differ, mandating chromatographic resolution for identity confirmation .
| Evidence Dimension | Substitution position: N1-aryl vs. C3-aryl |
|---|---|
| Target Compound Data | 1-(4-Nitrophenyl)-1H-pyridin-2-one (CAS 53427-97-7): N1-(4-nitrophenyl) substitution; mp 188–189 °C; LogP 2.27 (predicted); PSA 67.82 Ų |
| Comparator Or Baseline | 3-(4-Nitrophenyl)pyridin-2(1H)-one (CAS 660440-56-2): C3-(4-nitrophenyl) substitution; mp and LogP data not publicly available for direct comparison; CAS 660440-56-2 storage condition 2–8 °C |
| Quantified Difference | Regioisomeric identity verified by distinct CAS numbers (53427-97-7 vs. 660440-56-2); isobaric (identical MW 216.19) yet chromatographically separable; synthetic pathway divergence is categorical. |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry; synthetic pathway analysis from patent US 8,802,860 B2 and commercial impurity catalogues. |
Why This Matters
Procurement of the incorrect regioisomer (CAS 660440-56-2) will fail to produce the desired Apixaban intermediate or match the retention time of the target impurity peak, invalidating the analytical method.
- [1] Hahn, V., Pravdić-Sladović, N. The Preparation of Some 1-(Nitrophenyl)-2-pyridones and -thiopyridones. Croatica Chemica Acta 29(2), 127–129 (1957). [Original synthesis of 1-(4-nitrophenyl)-2-pyridone (II) via condensation.] View Source
- [2] Krüger, J. et al. (Bayer). Method for producing substituted pyridin-2-one. US 8,802,860 B2 (2013). 3-(2-hydroxyethyl)-1-[4-nitrophenyl]pyridin-2(1H)-ones as drug intermediates. View Source
